Macrocyclic Derivative H5 Exhibits 35 nM Pim-1 Kinase Inhibitory Activity, Enabling a Novel Chemical Series Distinct from 10-DEBC-Derived Inhibitors
The macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivative H5 demonstrated the highest inhibitory activity among the synthesized macrocyclic series, with an IC50 value of 35 nM against Pim-1 kinase [1]. This represents a novel chemotype compared to the linear 10-DEBC and its derivatives that served as the starting point for scaffold optimization [2]. The macrocyclization strategy, enabled by the benzo[b]pyrido[4,3-e][1,4]oxazine scaffold's geometry, produced compounds with sub-100 nM activity, including H3, H5, and H10 [3].
| Evidence Dimension | Pim-1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivative H5: IC50 = 35 nM |
| Comparator Or Baseline | 10-DEBC (linear Pim-1 inhibitor): IC50 value not directly reported in same assay; serves as parent scaffold for macrocyclization optimization |
| Quantified Difference | Compound H5 achieved highest activity among macrocyclic series; H3 and H10 also exhibited IC50 < 100 nM |
| Conditions | In vitro Pim-1 kinase enzymatic inhibition assay |
Why This Matters
The 35 nM IC50 value establishes a benchmark for this scaffold series, differentiating it from alternative Pim-1 inhibitor chemotypes and providing a quantitative baseline for lead optimization decisions.
- [1] Xu J, Shen C, Xie Y, Qiu B, Ren X, Zhou Y, Li G, Zheng G, Huang N. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors. Bioorg Med Chem Lett. 2022;72:128874. View Source
- [2] Xu J et al. Bioorg Med Chem Lett. 2022;72:128874. (Abstract). View Source
- [3] Huang Lab. 一类新型大环类 Pim-1 激酶抑制剂的设计、合成及生物活性评估. View Source
